

Ac-DEVD-CMK: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ac-DEVD-CMK	
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Abstract

Ac-DEVD-CMK (N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspart-1-yl-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of **Ac-DEVD-CMK** in apoptosis research. Detailed experimental protocols for caspase activity assays and the inhibition of apoptosis are presented, along with signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Properties and Structure

Ac-DEVD-CMK is a synthetic tetrapeptide that mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3. The chloromethyl ketone (CMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.

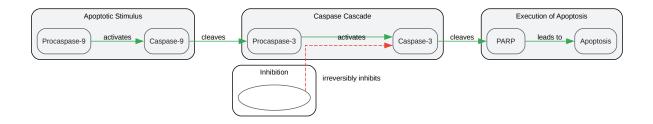


Property	Value	
IUPAC Name	(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoicacid	
CAS Number	285570-60-7	
Molecular Formula	C21H31CIN4O11[1]	
Molecular Weight	551.0 g/mol [2]	
SMILES Notation	CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCI)NC(=O) C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C	
Solubility	Soluble in DMSO.[3] Stock solutions are typically prepared in DMSO. Aqueous solutions can be prepared by diluting the DMSO stock, though the stability in aqueous media may be limited.[4][5][6][7][8]	
Stability	Store at -20°C.[9] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.[9]	

Mechanism of Action

Ac-DEVD-CMK is a highly specific inhibitor of caspase-3. The DEVD sequence is recognized by the active site of caspase-3. The chloromethyl ketone moiety then forms a covalent thioether linkage with the cysteine residue in the catalytic site of the enzyme, leading to its irreversible inactivation. While highly potent against caspase-3, **Ac-DEVD-CMK** has also been shown to inhibit other caspases, including caspase-6, -7, -8, and -10, though typically with lower efficiency.[2]





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Figure 1: Mechanism of **Ac-DEVD-CMK** in the apoptotic pathway.

Experimental ProtocolsIn Vitro Caspase-3 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate. **Ac-DEVD-CMK** can be used as a positive control for inhibition.

Materials:

- Cells of interest
- Apoptosis-inducing agent (e.g., Staurosporine)
- Ac-DEVD-CMK
- Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 100 μ M EDTA, 10% Glycerol)
- Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
- 96-well black microplate

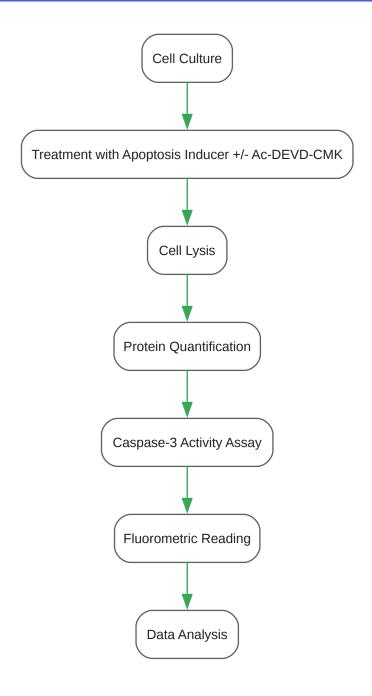


Fluorometer

Procedure:

- · Cell Treatment:
 - Plate cells at a suitable density in a multi-well plate.
 - Treat cells with the apoptosis-inducing agent (e.g., 1 μM Staurosporine) for the desired time (e.g., 3-6 hours).
 - \circ For the inhibitor control group, pre-incubate cells with **Ac-DEVD-CMK** (e.g., 20-100 μ M) for 1 hour before adding the apoptosis inducer.
- Cell Lysis:
 - Harvest the cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (cell lysate).
- Caspase-3 Activity Assay:
 - Add 50 μL of cell lysate to each well of a 96-well black microplate.
 - Prepare a reaction mix containing Assay Buffer and the caspase-3 fluorogenic substrate (final concentration, e.g., 50 μM).
 - Add 50 μL of the reaction mix to each well.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.[10]





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Figure 2: Workflow for in vitro caspase-3 activity assay.

Inhibition of Apoptosis in Cell Culture

This protocol outlines a method to assess the ability of **Ac-DEVD-CMK** to inhibit apoptosis induced by staurosporine, a potent but non-specific protein kinase inhibitor.

Materials:



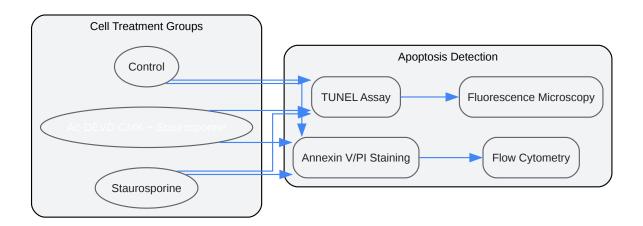
- Adherent or suspension cells
- Staurosporine
- Ac-DEVD-CMK
- Complete cell culture medium
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide or TUNEL assay kit)
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Seeding:
 - Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
- Treatment:
 - Pre-treat one set of cells with an effective concentration of Ac-DEVD-CMK (e.g., 50 μM) for 1 hour.[11]
 - \circ Induce apoptosis by adding staurosporine (e.g., 1 μ M) to both the **Ac-DEVD-CMK** pretreated and non-treated cells.[12]
 - Include a vehicle-treated control group.
 - Incubate for a time sufficient to induce apoptosis (e.g., 4-8 hours).
- Apoptosis Detection (using Annexin V-FITC/PI):
 - Harvest the cells (including any floating cells).
 - Wash the cells with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.



- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.
- Apoptosis Detection (using TUNEL assay):
 - Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This
 typically involves cell fixation, permeabilization, and labeling of DNA strand breaks.
 - Analyze the cells by fluorescence microscopy or flow cytometry.



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Figure 3: Logical relationship for apoptosis inhibition experiment.

Quantitative Data

The half-maximal inhibitory concentration (IC_{50}) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC_{50} values for **Ac-DEVD-CMK** and related compounds can vary depending on the assay conditions.



Inhibitor	Target Caspase	Approximate IC₅₀ (nM)	Notes
Ac-DEVD-CHO	Caspase-3	3.04	Reversible aldehyde inhibitor, often used as a standard.[13]
Ac-DEVD-CHO	Caspase-7	3.54	[13]
Ac-DEVD-CHO	Caspase-6	122	[13]
Z-DEVD-FMK	Caspase-3	1326	Irreversible fluoromethylketone inhibitor.[12]

Note: Specific IC₅₀ values for **Ac-DEVD-CMK** are not consistently reported across a wide panel of caspases in a single study. The values for the related aldehyde inhibitor, Ac-DEVD-CHO, are provided for reference.

Synthesis

The synthesis of **Ac-DEVD-CMK** involves solid-phase peptide synthesis (SPPS) followed by the introduction of the chloromethyl ketone group. A general outline for a similar peptide, Ac-DEVD-pNA, involves a solution-phase approach.[14][15]

- Peptide Synthesis: The tetrapeptide Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu) is synthesized on a solid support resin using Fmoc chemistry.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed.
- Chloromethyl Ketone Formation: The C-terminal carboxylic acid is activated and reacted with diazomethane to form a diazomethyl ketone, which is then treated with HCl to yield the final chloromethyl ketone product.

Conclusion



Ac-DEVD-CMK is an invaluable tool for researchers studying the mechanisms of apoptosis. Its high potency and specificity for caspase-3 make it an excellent choice for both in vitro and in cell-based assays. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of **Ac-DEVD-CMK** in the laboratory. As with any inhibitor, it is crucial to include appropriate controls to ensure the specificity of the observed effects.

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